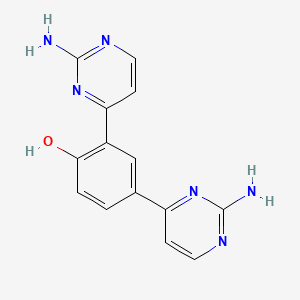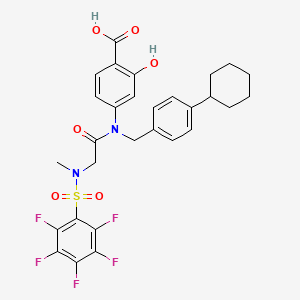
Brilanestrant
Overview
Description
Brilanestrant is an orally available, nonsteroidal selective estrogen receptor degrader (SERD) with potential antineoplastic activity . Upon oral administration, this compound binds to the estrogen receptor and induces a conformational change that results in the degradation of the receptor .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. A study has evaluated the binding and antagonism/downregulation of the this compound molecule in estrogen receptor-α via quantum mechanics/molecular mechanics, molecular dynamics, and binding free energy calculations .Molecular Structure Analysis
The molecular formula of this compound is C26H20ClFN2O2 . It has a molecular weight of 446.9 g/mol . The IUPAC name for this compound is (E)-3-[4-[(E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-enyl]phenyl]prop-2-enoic acid .Scientific Research Applications
Brilanestrant as a Selective Estrogen Receptor Degrader : this compound is an orally available, nonsteroidal selective estrogen receptor degrader (SERD). It works by binding to the estrogen receptor and inducing a conformational change that leads to the receptor's degradation, which may inhibit the growth and survival of estrogen receptor (ER)-expressing cancer cells (Definitions, 2020).
Binding and Antagonism in Estrogen Receptor-α : A study evaluated this compound's binding and antagonism in ER-α through various computational methods, including molecular docking, quantum mechanics/molecular mechanics (QM/MM) calculations, and molecular dynamics simulation. This research provides insights into the binding mechanism of this compound and its potential as a novel SERD for treating endocrine-resistant positive breast cancer (Chinnasamy, Saravanan, & Poomani, 2020).
Mechanistic Insights : The study involving quantum mechanics/molecular mechanics and molecular dynamics simulation revealed details about this compound's binding nature, its charge density distribution in intermolecular interactions, and its effect on key residues responsible for ERα downregulation. This deeper understanding is crucial for designing more effective SERDs (Chinnasamy, Saravanan, & Poomani, 2020).
Mechanism of Action
Target of Action
Brilanestrant, also known as GDC-0810, primarily targets the Estrogen Receptor (ER) . The Estrogen Receptor is a protein found in cells that are activated by the hormone estrogen. In many cancers, such as breast cancer, estrogen and its receptor can drive tumor growth .
Mode of Action
This compound is a nonsteroidal combined selective estrogen receptor modulator and selective estrogen receptor degrader . It binds to the estrogen receptor and induces a conformational change that results in the degradation of the receptor . This degradation of the estrogen receptor can inhibit the growth and survival of ER-expressing cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the estrogen signaling pathway. This pathway is critical for the growth and progression of certain types of breast cancer . By degrading the estrogen receptor, this compound disrupts this pathway, potentially inhibiting the growth of cancer cells .
Pharmacokinetics
This compound is orally bioavailable . This means it can be taken by mouth and absorbed into the bloodstream to reach its target sites. The oral route of administration is generally more convenient and comfortable for patients compared to other methods like intramuscular injection .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cancer cell growth. By degrading the estrogen receptor, this compound can disrupt the estrogen signaling pathway, which many cancer cells rely on for growth and survival . This disruption can inhibit the growth and survival of these cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of certain mutations in the estrogen receptor or other components of the estrogen signaling pathway could potentially affect the efficacy of this compound . Additionally, factors such as the patient’s overall health, other medications they are taking, and their specific type of cancer can all influence how well this compound works .
Safety and Hazards
Future Directions
Brilanestrant is one of the second-generation nonsteroidal SERDs. It shows promise in treating ESR1-mutated metastatic breast cancers . As clinical data continue to mature on these next-generation endocrine therapies, important questions will emerge related to the optimal sequence of therapeutic options and the genomic and molecular landscape of resistance to these agents .
properties
IUPAC Name |
(E)-3-[4-[(E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-enyl]phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN2O2/c1-2-21(22-10-9-20(28)14-23(22)27)26(18-8-11-24-19(13-18)15-29-30-24)17-6-3-16(4-7-17)5-12-25(31)32/h3-15H,2H2,1H3,(H,29,30)(H,31,32)/b12-5+,26-21+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURHGPHDEVGCEZ-KJGLQBJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC3=C(C=C2)NN=C3)C4=C(C=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)/C=C/C(=O)O)\C2=CC3=C(C=C2)NN=C3)/C4=C(C=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336037 | |
| Record name | Brilanestrant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365888-06-7 | |
| Record name | Brilanestrant [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365888067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GDC-0810 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12253 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brilanestrant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRILANESTRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MM2R1A06R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide](/img/structure/B612107.png)


![4-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]-3-[7-methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B612114.png)
![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)
![5-(2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-yl)pyrimidin-2-amine](/img/structure/B612120.png)
![(3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide](/img/structure/B612123.png)


